4-Hydroxyhexan-3-one
Description
Contextualization within Alpha-Hydroxy Ketone Chemistry
4-Hydroxyhexan-3-one belongs to the class of organic compounds known as alpha-hydroxy ketones, or acyloins. ymdb.cawikipedia.orgucla.edu This classification is defined by the presence of a hydroxyl group (-OH) on the carbon atom adjacent (in the alpha position) to a ketone group (>C=O). wikipedia.orgucla.eduwikipedia.org This structural arrangement imparts specific chemical reactivity to the molecule.
Alpha-hydroxy ketones are notable for their ability to undergo tautomerization to form an enediol intermediate, which can then convert to an aldehyde. This characteristic allows them to give a positive result in tests like the Tollens' test and Fehling's test, which are typically used to detect aldehydes. wikipedia.orgbyjus.com The general reactivity of alpha-hydroxy ketones includes oxidation to form diones and reduction to yield diols. wikipedia.org
Significance in Organic Synthesis and Biochemical Pathways
The unique structure of this compound makes it a valuable intermediate in organic synthesis. cymitquimica.comebi.ac.uk It serves as a building block for the creation of more complex molecules. ebi.ac.uk For example, it can be used in the synthesis of 3,4-hexanedione (B1216349) through an oxidation reaction. google.com Furthermore, it can undergo catalyzed dehydration to produce 4-hexen-3-one, a compound used in food flavorings. google.com The dual functionality of a ketone and a hydroxyl group allows for a variety of chemical transformations, making it a versatile reagent in synthetic chemistry. cymitquimica.com
In the realm of biochemistry, this compound has been identified as a metabolite in yeast (Saccharomyces cerevisiae). ymdb.ca Its role in metabolic pathways is an area of ongoing investigation. agilebiofoundry.org Studies have explored the enzymatic synthesis of this compound from propanal using thiamine (B1217682) diphosphate-dependent enzymes like benzaldehyde (B42025) lyase (BAL) and benzoylformate decarboxylase (BFD). ebi.ac.uk These biocatalytic approaches are of interest for producing chiral forms of the molecule, which is significant as many biologically active compounds are chiral. muni.czebi.ac.ukresearchgate.net The study of such enzymatic processes contributes to the broader understanding of biochemical transformations and their potential for industrial applications. ebi.ac.uk
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H12O2 | sigmaaldrich.comnih.gov |
| Molecular Weight | 116.16 g/mol | sigmaaldrich.comnih.gov |
| CAS Number | 4984-85-4 | thegoodscentscompany.comsigmaaldrich.com |
| Appearance | Colorless to pale yellow liquid | cymitquimica.com |
| Boiling Point | 167.00 °C @ 760.00 mm Hg | thegoodscentscompany.com |
| Flash Point | 58.89 °C | thegoodscentscompany.com |
| Specific Gravity | 0.94900 to 0.95500 @ 25.00 °C | thegoodscentscompany.com |
| Water Solubility | 175 g/L (Predicted) | ymdb.ca |
| logP (o/w) | 0.720 (Estimated) | thegoodscentscompany.com |
Synonyms for this compound
| Synonym |
| 3-Hexanone, 4-hydroxy- |
| 4-Hydroxy-3-hexanone |
| Ethyl alpha-hydroxypropyl ketone |
| Propioin (B1679642) |
| Propionoin |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxyhexan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-3-5(7)6(8)4-2/h5,7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCYVGUCBRYGTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40863474 | |
| Record name | 4-Hydroxyhexan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40863474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4984-85-4 | |
| Record name | 4-Hydroxy-3-hexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4984-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Propioin | |
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| Record name | 4984-85-4 | |
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| Record name | 4-Hydroxyhexan-3-one | |
| Source | EPA DSSTox | |
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| Record name | 4-hydroxyhexan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.307 | |
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| Record name | 4-HYDROXYHEXAN-3-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Methodologies and Strategies for 4 Hydroxyhexan 3 One
Chemoenzymatic and Biocatalytic Synthesis of 4-Hydroxyhexan-3-one
Biocatalysis presents an advantageous alternative for the synthesis of aliphatic α-hydroxy ketones like this compound, offering high chemo-, regio-, and stereoselectivities under mild reaction conditions such as neutral pH, room temperature, and atmospheric pressure in aqueous solvents. rsc.org
Thiamine (B1217682) Diphosphate-Dependent Enzyme Catalysis (e.g., Benzaldehyde (B42025) Lyase, Benzoylformate Decarboxylase)
Thiamine diphosphate (B83284) (ThDP)-dependent enzymes are proficient biocatalysts for creating chiral α-hydroxy ketones from aldehydes. mdpi.com The reaction mechanism involves the ThDP cofactor forming a covalent intermediate with a donor substrate, leading to an "Umpolung" that transforms the carbonyl group into a nucleophile. mdpi.com Enzymes such as Benzaldehyde Lyase (BAL) from Pseudomonas fluorescens and Benzoylformate Decarboxylase (BFD) from Pseudomonas putida are utilized for the synthesis of propioin (B1679642) from propanal. ebi.ac.uk
In batch reactor studies using aqueous solutions, both BAL and BFD have been shown to catalyze the asymmetric synthesis of propioin. ebi.ac.uk However, both enzymes exhibit deactivation at high concentrations of propanal. ebi.ac.uk Comparatively, BFD demonstrates greater stability under reaction conditions and during storage than BAL. ebi.ac.uk Kinetic analyses reveal that BAL follows typical Michaelis-Menten kinetics, whereas BFD shows a near-linear relationship between reaction velocity and substrate concentration within the tested range. ebi.ac.uk
A notable difference between the two enzymes is the stereochemistry of the product. BAL produces (S)-propioin with an enantiomeric excess (ee) of 35%, while BFD yields the (R)-enantiomer with a 67% ee. ebi.ac.uk
| Enzyme | Source Organism | Product Enantiomer | Enantiomeric Excess (ee) |
| Benzaldehyde Lyase (BAL) | Pseudomonas fluorescens | (S)-propioin | 35% |
| Benzoylformate Decarboxylase (BFD) | Pseudomonas putida | (R)-propioin | 67% |
Transketolase-Mediated Acyloin Condensation Reactions
Transketolase (TK) variants, particularly from Geobacillus stearothermophilus (TKgst), have been engineered to catalyze acyloin condensation reactions involving aliphatic aldehydes. rsc.org This promiscuous activity provides an atom-economical alternative to the traditional ketol transfer from α-ketoacids, as it circumvents the release of carbon dioxide. rsc.org
Engineered TKgst variants have demonstrated a novel capability for the self-condensation of propanal and can control the selectivity in cross-acyloin condensation reactions. rsc.org For instance, the TKgst variant H102L/L118I/H474G has been used to synthesize this compound from propanal, achieving an 85% isolated yield. rsc.org This enzymatic reaction highlights the potential for producing various symmetrical and unsymmetrical aliphatic α-hydroxyketones with yields comparable to those from conventional TK reactions that use α-ketoacid decarboxylation. rsc.org
The development of these novel enzymatic cross-acyloin condensations expands the synthetic toolbox for producing unsymmetrical aliphatic α-hydroxyketones, improving upon the mass metrics of previous enzymatic and chemical strategies. rsc.org
| TKgst Variant | Substrates | Product | Yield |
| H102L/L118I/H474G | Propanal (self-condensation) | This compound | 85% rsc.org |
Ene Reductase-Catalyzed Asymmetric Monoreduction Strategies
Ene-reductases (EREDs) from the "Old Yellow Enzyme" family are flavoproteins that catalyze the asymmetric reduction of α,β-unsaturated compounds. nih.gov A novel application of these enzymes is the stereoselective monoreduction of α,β-dicarbonyl compounds to the corresponding chiral hydroxycarbonyls. acs.org
In a study exploring the reduction of various α,β-dicarbonyls, the ene reductase GluER was found to reduce aliphatic α,β-dicarbonyls. acs.org Specifically, it catalyzed the reduction of 3,4-hexanedione (B1216349) to this compound. acs.org This approach represents a new biocatalytic pathway for accessing α-hydroxy carbonyl compounds. acs.org The reaction mechanism involves a stereoselective transfer of a hydride from the reduced flavin cofactor to the β-carbon, followed by protonation of the α-carbon by a tyrosine residue from the opposite side, resulting in a trans-addition. nih.gov This non-conventional use of EREDs expands their synthetic utility beyond the typical reduction of activated alkenes. acs.org
Bioreactor System Design and Process Optimization for this compound Production
The production of this compound has been investigated in different bioreactor setups, including solid/gas bioreactors. ebi.ac.uk In this system, the continuous gas-phase production of propioin from propanal was studied using BAL and BFD. ebi.ac.uk The activity of the enzymes was influenced by water activity, with initial reaction rates increasing to maximal values of 250 U g⁻¹ for BAL and 80 U g⁻¹ for BFD with increasing water activity. ebi.ac.uk
Interestingly, the stability of the enzymes also showed a dependence on water activity, with half-lives reaching maximal values of 50 and 78 minutes for BAL and BFD, respectively. ebi.ac.uk BFD was found to be more stable than BAL in the presence of the gaseous substrate propanal. ebi.ac.uk However, a significant drawback of the gas-phase reaction was the considerable loss of stereoselectivity compared to the liquid-phase synthesis. ebi.ac.uk BAL produced propioin with only a 19% ee, while BFD yielded a racemic mixture. ebi.ac.uk
The use of flow reactors in multi-enzyme cascade reactions is a growing area of interest, combining the selectivity of biocatalysis with the efficiency of flow chemistry. mdpi.com These systems allow for the spatial organization of enzymes, enabling reactions to be carried out under optimal conditions for each biocatalyst and simplifying downstream processing. mdpi.com While specific applications to this compound are still emerging, the principles of flow bioreactors, including enzyme immobilization and cofactor regeneration, offer promising avenues for optimizing its production. mdpi.commdpi.com
Chemical Synthesis Routes to this compound
While biocatalytic methods offer significant advantages, traditional chemical synthesis remains a viable approach for producing this compound.
Reductive Coupling and Related Organic Transformations
This compound, classified as an acyloin, can be formally derived from the reductive coupling of carboxylic acyl groups. ymdb.ca One documented chemical synthesis involves the reaction of sodium methylene (B1212753) thiosulfate (B1220275) with this compound (propioin) to yield 2,3-diethyl-5,6-dihydro-1,4-dithiin, highlighting its reactivity in further organic transformations. google.com Another method involves the reductive coupling of acrolein using zinc and acetic acid in THF to produce 1,5-hexadiene-3,4-diol, a related diol structure. rsc.org
The Clemmensen reduction, which reduces carbonyl groups, is another relevant transformation in organic synthesis, though its direct application to form this compound is not explicitly detailed in the provided context. thermofisher.com Generally, the synthesis of α-hydroxy ketones can be achieved through various organic reactions, and the choice of method depends on the desired scale, purity, and stereochemistry of the final product.
Hydrogenation of Dicarbonyl Precursors (e.g., 3,4-Hexanedione)
The synthesis of this compound can be effectively achieved through the selective hydrogenation of a dicarbonyl precursor, 3,4-hexanedione. This reaction proceeds in two sequential stages. researchgate.net The initial step involves the hydrogenation of one of the two carbonyl (C=O) groups to yield the desired α-hydroxy ketone, this compound. researchgate.net A subsequent hydrogenation of the remaining carbonyl group leads to the formation of 3,4-hexanediol (B1617544) as a secondary product. researchgate.net
Research into this synthetic route has explored various catalytic systems to optimize the yield and selectivity for this compound. Platinum-based heterogeneous catalysts supported on silica (B1680970) (SiO2) have been a primary focus. researchgate.net Studies have shown that when using a monometallic platinum catalyst, this compound is the principal product obtained from the hydrogenation of 3,4-hexanedione. researchgate.net
The modification of these catalysts can significantly alter their performance. The addition of tin (Sn) to the platinum catalyst, for instance, changes the catalytic behavior in terms of selectivity, leading to a significant increase in the production of the diol. researchgate.net Asymmetric hydrogenation has also been investigated using platinum catalysts modified with chiral organotin compounds. uchile.clresearcher.life These organobimetallic systems have been found to be active and enantioselective in the hydrogenation of 3,4-hexanedione, yielding enantiomeric excesses of 4-hydroxy-3-hexanone. uchile.cl
Biocatalysis presents an alternative approach. Carbonyl reductase activity has been demonstrated by various mushroom preparations (Basidiomycota), which are capable of reducing 3,4-hexanedione. researchgate.net Furthermore, a specific R-selective 2,3-butanediol (B46004) dehydrogenase from the bacterium Bacillus clausii has been shown to effectively transform aliphatic diketones, including 3,4-hexanedione.
| Catalyst System | Primary Product | Secondary Product | Key Finding | Reference |
|---|---|---|---|---|
| Monometallic Platinum (Pt) on SiO2 | This compound | 3,4-Hexanediol (lesser extent) | Favors the formation of the hydroxy ketone. | researchgate.net |
| Platinum-Tin (Pt-Sn) on SiO2 | 3,4-Hexanediol | This compound | The addition of Sn significantly increases selectivity towards the diol. | researchgate.net |
| Pt modified with Chiral Organotin | (Enantiomerically enriched) this compound | Not specified | Achieves enantioselective synthesis of the hydroxy ketone. | uchile.cl |
| Basidiomycota (Mushroom) Preparations | Carbonyl reduction products | Not specified | Demonstrates the feasibility of using whole-cell biocatalysts for the reduction. | researchgate.net |
Formation within Maillard Reaction Pathways in Research Contexts
The Maillard reaction is a complex, non-enzymatic chemical process between amino acids and reducing sugars that occurs during the heating of food and other biological systems. mdpi.commdpi.com This reaction is responsible for the development of color, aroma, and flavor. mdpi.com It proceeds through a series of stages, beginning with the condensation of an amino group and a reducing sugar, which leads to the formation of intermediates like Amadori or Heyns compounds. mdpi.com
In the intermediate stages of the Maillard reaction, these initial products degrade and rearrange to form a wide variety of highly reactive compounds. mdpi.com Among the most significant of these are α-dicarbonyl compounds, such as glyoxal, methylglyoxal, and diacetyl. acs.org These dicarbonyls are key intermediates that contribute significantly to nonenzymatic browning and the formation of heterocyclic flavor compounds. acs.orgnih.gov The formation of these α-dicarbonyls is a well-described phenomenon within Maillard reaction research. acs.org
While the Maillard reaction is often associated with browning and polymerization, the complex mixture of intermediates can also undergo various reduction and condensation reactions. mdpi.com The α-dicarbonyl compounds formed, which are precursors to this compound, can participate in further transformations. Within the reducing environment that can exist in certain Maillard reaction systems, these dicarbonyls can be reduced to form α-hydroxy ketones. Therefore, the formation of this compound is plausible within Maillard reaction pathways through the in-situ generation and subsequent reduction of its dicarbonyl precursor, 3,4-hexanedione. This compound has been identified as a volatile component in foods like durian and tea, where Maillard reactions contribute to the flavor profile. muni.cz
| Stage | Description | Relevant Intermediates | Reference |
|---|---|---|---|
| Early Stage | Initial condensation of a reducing sugar and an amino compound, followed by rearrangement. | Glycosylamines, Amadori/Heyns compounds. | mdpi.commdpi.com |
| Intermediate Stage | Degradation and fragmentation of early-stage products. Formation of highly reactive species. | α-Dicarbonyl compounds (e.g., 3,4-hexanedione precursor), furans, pyrazines. | mdpi.comacs.org |
| Final Stage | Polymerization and condensation of intermediates to form high molecular weight colored compounds. | Melanoidins. | mdpi.com |
Mechanistic and Stereochemical Investigations of 4 Hydroxyhexan 3 One Transformations
Enzymatic Reaction Mechanisms and Catalytic Cycles
The enzymatic synthesis and transformation of 4-hydroxyhexan-3-one, also known as propioin (B1679642), often involve thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes. ebi.ac.uk These enzymes facilitate carbon-carbon bond formation and cleavage without the need for external cofactor regeneration. ebi.ac.uk
Two such enzymes, benzaldehyde (B42025) lyase (BAL) from Pseudomonas fluorescens and benzoylformate decarboxylase (BFD) from Pseudomonas putida, are homologous and catalyze both carboligase and carbolyase reactions. ebi.ac.uk Their catalytic cycle for producing this compound from propanal involves the formation of an activated aldehyde intermediate bound to the ThDP cofactor. academie-sciences.fr This intermediate then acts as a nucleophile, attacking a second molecule of propanal to form the C-C bond and yield this compound. academie-sciences.fr The reaction is influenced by factors such as water activity, with increased water activity raising the initial reaction rates for both BAL and BFD. ebi.ac.uk
Another significant enzyme class is transketolase (TK), particularly variants from Geobacillus stearothermophilus (TKgst). academie-sciences.frrsc.org These enzymes can catalyze a promiscuous acyloin condensation reaction between two aldehyde molecules. rsc.org The catalytic cycle involves the formation of an acyl-ThDP carbanion intermediate from a nucleophilic aldehyde, which then attacks an electrophilic aldehyde. rsc.org For instance, in the self-condensation of propanal to form this compound, a TKgst variant attacks the carbonyl of a propanal molecule, followed by a proton transfer to form the key intermediate. rsc.org This process offers an atom-economical alternative to traditional methods that involve decarboxylation. rsc.org
Flavin-catalyzed electrochemical reactions also play a role in the transformation of this compound. rsc.org In one such system, a flavin catalyst is reduced at the cathode to form a flavin radical. This radical can then activate molecular oxygen to form 4a-hydroperoxyflavin, an active oxidizing agent. rsc.org This species can then catalyze the Baeyer–Villiger reaction of this compound, leading to the formation of propanoic acid. rsc.org This process is part of a tandem aerobic Baeyer–Villiger reaction and oxygenation, demonstrating a green electrochemical approach for transforming α-hydroxy ketones. rsc.org
| Enzyme/Catalyst | Substrate(s) | Product(s) | Key Mechanistic Feature |
| Benzaldehyde Lyase (BAL) | Propanal | (S)-4-Hydroxyhexan-3-one | ThDP-dependent carboligation ebi.ac.uk |
| Benzoylformate Decarboxylase (BFD) | Propanal | (R)-4-Hydroxyhexan-3-one | ThDP-dependent carboligation ebi.ac.uk |
| Transketolase (TKgst) variants | Propanal | This compound | Promiscuous acyloin condensation rsc.org |
| Flavin Catalyst | This compound | Propanoic acid | Electrochemical Baeyer–Villiger reaction rsc.org |
Stereoselective Synthesis and Enantiomeric Control in this compound Production
The stereoselective synthesis of this compound is crucial for applications where a specific enantiomer is required. muni.cz ThDP-dependent enzymes are key players in achieving enantiomeric control. For example, when synthesizing propioin from propanal, benzaldehyde lyase (BAL) produces the (S)-enantiomer with an enantiomeric excess (ee) of 35%, while benzoylformate decarboxylase (BFD) yields the (R)-enantiomer with an ee of 67%. ebi.ac.uk However, the stereoselectivity of these enzymes can be significantly impaired in a gas-phase reaction compared to an aqueous solution. ebi.ac.uk
Transketolase (TK) variants have also been engineered for the stereoselective synthesis of α-hydroxyketones. rsc.org Variants of TK from Geobacillus stearothermophilus (TKgst) have demonstrated the ability to control the selectivity of cross-acyloin condensation reactions. rsc.org For example, the TKgst variant H102L/L118I/H474G can be used to synthesize this compound with good yield. rsc.org The stereoselectivity in these reactions is influenced by the stabilization of the nucleophile within the enzyme's active site. rsc.org
Another approach involves the use of acetoin:dichlorophenolindophenol oxidoreductase (Ao:DCPIP OR), a ThDP-dependent enzyme, for the formal cross-benzoin-type condensation. unife.it In this method, 4-hydroxy-4-methylhexan-3-one can serve as a precursor for activated propionaldehyde (B47417), which then reacts with various aliphatic aldehydes. unife.it
The reduction of α-diketones is another pathway to stereochemically defined α-hydroxy ketones. Carbonyl reductases, such as the one from Candida parapsilosis (CPCR2), can catalyze the regio- and enantioselective reduction of diketones to produce (S)-2-hydroxy alkanones with high enantiomeric purity. rsc.org Similarly, ene reductases (EREDs) have been explored for the stereoselective monoreduction of α,β-dicarbonyls. acs.org
| Enzyme/Catalyst | Substrate(s) | Product Enantiomer | Enantiomeric Excess (ee) |
| Benzaldehyde Lyase (BAL) | Propanal | (S)-4-Hydroxyhexan-3-one | 35% ebi.ac.uk |
| Benzoylformate Decarboxylase (BFD) | Propanal | (R)-4-Hydroxyhexan-3-one | 67% ebi.ac.uk |
| Transketolase (TKgst) H102L/L118I/H474G | Propanal, Glycolaldehyde | (S)-1,2-dihydroxypentan-3-one | 69% rsc.org |
| Carbonyl Reductase (CPCR2) | 2,3-Pentanedione | (S)-2-Hydroxypentan-3-one | 89-93% rsc.org |
Acid- and Base-Catalyzed Reactions and Proposed Mechanisms
This compound can undergo various acid- and base-catalyzed reactions. Under acidic conditions, it is relatively stable, but it can undergo tautomerization at higher pH levels. evitachem.com One notable acid-catalyzed reaction is the hydration of 5-hydroxyhexan-3-one to form hexane-2,4,4-triol. chegg.com
The synthesis of dihydro-1,4-dithiins can be achieved by reacting this compound with sodium methylene (B1212753) thiosulfate (B1220275) under acidic conditions. google.com This reaction involves the refluxing of the reactants in water with hydrochloric acid. google.com The use of a phase-transfer catalyst, such as a tetraalkyl ammonium (B1175870) halide, can also be employed in this process. google.com
In the context of producing bio-based building blocks, the hydrogenation and hydrolytic ring-opening of 5-hydroxymethylfurfural (B1680220) (HMF) can lead to the formation of 1-hydroxyhexane-2,5-dione (B3055535) (HHD), a related compound. rsc.org This process can be catalyzed by solid acids like Amberlyst-15 in the presence of a metal catalyst like Pd/C. rsc.org The mechanism involves the initial hydrogenation of HMF followed by a hydrolytic ring-opening. rsc.org
Theoretical and Computational Chemistry Studies (e.g., Density Functional Theory, Molecular Dynamics Simulations)
Theoretical and computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, provide valuable insights into the reaction mechanisms and stereoselectivity of this compound transformations.
Molecular dynamics simulations have been used to understand the stereoselectivity of transketolase (TK) catalyzed reactions. rsc.orgrsc.org These studies have shown that the stabilization of the nucleophile in the enzyme's active site is a key factor. rsc.org For instance, MD simulations revealed that propanal has one main position in the active site of a TKgst variant, leading to higher stereoselectivity compared to isobutanal, which can adopt multiple positions. rsc.org These simulations also confirmed the proposed mechanism for the formation of the acyl-ThDP carbanion intermediate. rsc.org
DFT calculations are employed to investigate the geometries, frequencies, and energies of reactants, intermediates, transition states, and products in various reactions. ajrconline.orgresearchgate.net For example, DFT has been used to study the mechanism of multi-channel reactions involving related hydroxy-dienylium compounds, identifying the most favorable reaction pathways based on activation energies. ajrconline.org Such calculations can also be used to predict non-linear optical properties and thermodynamic parameters of molecules. researchgate.net In the study of flavin-catalyzed reactions, electron spin resonance (ESR) analysis, a technique often complemented by computational studies, has been used to confirm the formation of flavin radicals as key intermediates. rsc.org
| Computational Method | Application | Key Findings |
| Molecular Dynamics (MD) | Stereoselectivity of Transketolase | Stabilization of nucleophile in the active site determines stereoselectivity. rsc.orgrsc.org |
| Molecular Dynamics (MD) | Transketolase Reaction Mechanism | Confirmed the proposed mechanism of acyl-ThDP carbanion formation. rsc.org |
| Density Functional Theory (DFT) | Reaction Mechanism of Hydroxy-dienylium + Furan-2,5-dione | Identified the major reaction channel based on activation energies. ajrconline.org |
| Electron Spin Resonance (ESR) | Flavin-Catalyzed Oxidation | Confirmed the formation of flavin radical intermediates. rsc.org |
Biological Occurrence and Biotransformation Research of 4 Hydroxyhexan 3 One in Non Human Systems
Identification as a Metabolite in Microbial Systems (e.g., Saccharomyces cerevisiae)
4-Hydroxyhexan-3-one, also known as propioin (B1679642), has been identified as a metabolite in the yeast Saccharomyces cerevisiae. ymdb.ca It belongs to the class of organic compounds known as acyloins, which are characterized by an alpha-hydroxy ketone functional group. ymdb.ca This compound is considered a lipid molecule due to its oxygenated hydrocarbon structure and is very hydrophobic, meaning it is practically insoluble in water. ymdb.ca
In the context of microbial systems, particularly in baker's yeast (S. cerevisiae), this compound is a product of fermentation processes. ymdb.cachemchart.com For instance, studies on coffee fermentation have shown that the presence and concentration of various volatile compounds, including ketones like this compound, can be influenced by the fermentation time and the specific yeast strains used, such as Torulaspora delbrueckii. scielo.brmdpi.com Research has also explored the synthesis of propioin from propionaldehyde (B47417) by baker's yeast, indicating its role in yeast metabolism. chemchart.comwikipedia.org
The production of this compound is not limited to yeast. Other microbial systems are also capable of synthesizing this and similar hydroxy ketones. For example, research has been conducted on thiamine (B1217682) diphosphate-dependent enzymes from bacteria like Pseudomonas fluorescens and Pseudomonas putida for the synthesis of propioin. ebi.ac.uk
Presence in Natural Volatiles and Botanical Extracts (e.g.,Lavandula angustifolia, Durian, Tea)
This compound is a naturally occurring volatile compound found in a variety of plants and food products, contributing to their characteristic aromas.
It has been identified as a chemical constituent in the volatile oil of Lavandula angustifolia (lavender). tiu.edu.iq A study using gas chromatography-mass spectrometry (GC-MS) on the aerial parts of L. angustifolia found that this compound constituted 1.86% of the total volatile oil. tiu.edu.iqresearchgate.net
The compound is also a known volatile component of durian fruit, contributing to its complex and potent aroma profile. researchgate.netthegoodscentscompany.comscribd.comdoc-developpement-durable.org Multiple studies on the volatile compounds in different durian varieties have listed this compound among the dozens of identified chemicals. scribd.commdpi.com
Furthermore, this compound has been detected in black tea, where it is one of many compounds that create the tea's distinct fragrance. researchgate.netthegoodscentscompany.comfoodb.ca Its presence in these natural products highlights its role as a flavor and aroma component. muni.cz
Below is a table summarizing the occurrence of this compound in some natural sources:
| Natural Source | Part/Product | Reference |
|---|---|---|
| Lavandula angustifolia (Lavender) | Volatile oil from aerial parts | tiu.edu.iqresearchgate.net |
| Durian Fruit | Fruit volatiles | researchgate.netthegoodscentscompany.comscribd.comdoc-developpement-durable.org |
| Black Tea | Tea volatiles | researchgate.netthegoodscentscompany.comfoodb.ca |
| Miltonia regnellii (Orchid) | - | thegoodscentscompany.com |
Research on Enzymatic Biotransformations and Related Metabolic Pathways
The formation and transformation of this compound are subjects of research in enzymatic biotransformations and metabolic pathways. Enzymes are crucial in both the synthesis and modification of this compound in biological systems.
One area of study is the use of thiamine diphosphate-dependent enzymes, such as benzaldehyde (B42025) lyase (BAL) from Pseudomonas fluorescens and benzoylformate decarboxylase (BFD) from Pseudomonas putida, for the asymmetric synthesis of propioin (this compound) from propanal. ebi.ac.uk These enzymes can produce different enantiomers of the compound; for example, BAL produces (S)-propioin while BFD yields the (R)-enantiomer. ebi.ac.uk Another enzyme, propioin synthase from baker's yeast, directly catalyzes the formation of propioin from propionaldehyde. chemchart.comwikipedia.org
Research has also investigated the reduction of diketones to produce α-hydroxy ketones. For instance, ene-reductases have been shown to catalyze the asymmetric monoreduction of α,β-dicarbonyls to α-hydroxy carbonyls. acs.org In a study involving the reduction of 3,4-hexanedione (B1216349), human aldo-keto reductase AKR1B1 was found to produce (S)-4-hydroxy-3-hexanone as the main product. researchgate.net
The metabolic pathways involving compounds structurally similar to this compound, such as other hydroxyketones, are also being explored. These studies often involve enzymes like cytochrome P450 for metabolism in vivo. vulcanchem.com
The table below highlights some enzymes involved in the biotransformation related to this compound.
| Enzyme | Source Organism | Reaction | Reference |
|---|---|---|---|
| Propioin Synthase | Baker's Yeast | Forms propioin from propionaldehyde | chemchart.comwikipedia.org |
| Benzaldehyde Lyase (BAL) | Pseudomonas fluorescens | Asymmetric synthesis of (S)-propioin from propanal | ebi.ac.uk |
| Benzoylformate Decarboxylase (BFD) | Pseudomonas putida | Asymmetric synthesis of (R)-propioin from propanal | ebi.ac.uk |
| Aldo-Keto Reductase AKR1B1 | Human | Reduction of 3,4-hexanedione to (S)-4-hydroxy-3-hexanone | researchgate.net |
Contributions to Chemical Communication and Pheromone Research (focusing on the broader class of hydroxy ketones including this compound)
Hydroxy ketones, the class of compounds to which this compound belongs, play a significant role in chemical communication among living organisms, particularly as pheromones in insects. muni.cz While research may not always pinpoint this compound specifically, the study of similar hydroxy ketones provides a broader understanding of their function in this field.
These compounds can act as sex pheromones, aggregation pheromones, alarm pheromones, and trail pheromones. muni.cz For example, a variety of methyl-branched ketones, some of which are hydroxylated, have been identified as pheromones in several insect species. rsc.org These include alarm pheromones in ants and sex pheromones in beetles. rsc.org The biosynthesis of these ketone-based pheromones often originates from fatty acid metabolism, involving steps like hydroxylation and oxidation. nih.gov
Research into insect pheromones has led to the identification of various hydroxy ketones that are crucial for insect behavior. For instance, (E)-8-hydroxy-6-methyl-6-octen-3-one has been identified as a male-produced aggregation pheromone in the cereal leaf beetle, Oulema melanopus. researchgate.net Another example is the hydroxy-ketone identified as a minor component of the rectal glandular extract of the male fruit fly Bactrocera cacuminatus. scielo.br
The applications of this research are significant, particularly in pest management. Ketone-functionalized pheromones are used for population monitoring and in mass trapping strategies to control harmful insects. alfa-chemistry.com
The following table lists some examples of hydroxy ketones that function as insect pheromones.
| Hydroxy Ketone Compound | Insect Species | Function | Reference |
|---|---|---|---|
| (7S)-(–)-4,6-dimethyl–7–hydroxy–3-nonone | Tobacco beetle | Pheromone for trapping | alfa-chemistry.com |
| (E)-8-hydroxy-6-methyl-6-octen-3-one | Cereal leaf beetle (Oulema melanopus) | Male-produced aggregation pheromone | researchgate.net |
| 7-hydroxyl derivative of 4,6-dimethyl-3-ketone (serricornin) | Deathwatch beetle | Sex pheromone | rsc.org |
Advanced Analytical Methodologies in 4 Hydroxyhexan 3 One Research
Chromatographic Separation Techniques for Isolation and Purity Assessment (e.g., Gas Chromatography-Mass Spectrometry)
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation and identification of volatile and semi-volatile compounds like 4-hydroxyhexan-3-one. This method combines the high-resolution separation capabilities of gas chromatography with the precise detection and identification power of mass spectrometry.
In the analysis of complex mixtures, such as volatile oils from plants or headspace volatiles from insects, GC-MS allows for the isolation of individual components. For instance, in a study on the chemical composition of volatile oil from Lavandula angustifolia, this compound was identified as one of the seventy-four chemical compounds. researchgate.net The identification process involves comparing the retention time and the mass fragmentation pattern of the analyte with those of known standards or library databases like NIST and WILEY8. researchgate.net
The purity of a this compound sample can also be assessed using GC-MS. The presence of a single, sharp peak at the expected retention time in the gas chromatogram, coupled with a mass spectrum that matches the known fragmentation pattern of the compound, indicates a high degree of purity. The National Institute of Standards and Technology (NIST) provides reference mass spectrum data for 4-hydroxy-3-hexanone, which serves as a critical resource for its identification. nist.govnist.gov
Key parameters in GC-MS analysis include the type of column, temperature programming, and the ionization method. For example, a common setup for analyzing such compounds might involve a non-polar column like DB-5 or HP-5 and a temperature program that gradually increases the oven temperature to elute compounds based on their boiling points. nist.govmdpi.com The electron ionization (EI) mode is frequently used to generate reproducible mass spectra. nist.govnist.gov
| Parameter | Description | Example Value/Condition | Reference |
|---|---|---|---|
| Column Type | The stationary phase used for separation. | DB-5, HP-5 (non-polar) | nist.govmdpi.com |
| Retention Index (RI) | A measure of a compound's retention time relative to n-alkanes. | 846 on a non-polar column | nist.gov |
| Ionization Mode | The method used to ionize the compound in the mass spectrometer. | Electron Ionization (EI) at 70eV | ymdb.ca |
| Detector | The part of the instrument that detects the ionized fragments. | Mass Selective Detector (MSD) | rsc.org |
Spectroscopic Characterization for Structural Elucidation and Stereoisomer Differentiation (e.g., Nuclear Magnetic Resonance Spectroscopy, Chiral High-Performance Liquid Chromatography)
This compound possesses a chiral center at the fourth carbon, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-4-hydroxyhexan-3-one and (S)-4-hydroxyhexan-3-one. ncats.ioncats.ionih.gov Differentiating between these stereoisomers is critical, as they often exhibit different biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation and allowing for their individual quantification. For instance, a Daicel CHIRALPAK® IC column is an example of a CSP used for chiral analysis. rsc.org
In a study on cerambycid beetle pheromones, a related compound, 3-hydroxyhexan-2-one (B1256532), had its enantiomers successfully resolved using a Cyclodex B chiral GC column, demonstrating the utility of chiral chromatography in resolving stereoisomers of similar hydroxyketones. illinois.edu This approach would be directly applicable to the separation of the enantiomers of this compound.
| Technique | Application for this compound | Key Information Obtained | Reference |
|---|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Confirms the molecular structure. | Connectivity of atoms, chemical environment of protons and carbons. | scielo.org.zalibretexts.org |
| Chiral HPLC/GC | Separates the (R) and (S) enantiomers. | Enantiomeric excess (ee) or enantiomeric ratio. | rsc.orgillinois.edu |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. | Molecular formula (C6H12O2), structural fragments. | nist.govmetanetx.org |
Quantitative Analysis Techniques in Bioreaction and Metabolic Flux Monitoring
The quantification of this compound is essential for monitoring its production in bioreactions and understanding its role in metabolic pathways. In a bioreactor setting, the concentration of this compound can be monitored over time to determine reaction kinetics and enzyme performance.
For example, in the synthesis of propioin (B1679642) (another name for this compound) from propanal using enzymes like benzaldehyde (B42025) lyase (BAL) or benzoylformate decarboxylase (BFD), quantitative analysis is key. ebi.ac.uk Studies have shown that these enzymes can produce this compound with different enantiomeric excesses. ebi.ac.uk The reaction progress and product concentration would typically be monitored by taking aliquots at various time points, extracting the product, and analyzing it using GC or HPLC. rsc.org
Metabolic flux analysis, which aims to quantify the rates of metabolic reactions within a biological system, can also benefit from the accurate quantification of metabolites like this compound. biorxiv.org While direct studies on the metabolic flux of this compound are not extensively detailed, the methodologies used for other metabolites in organisms like Enterobacter cloacae or Saccharomyces cerevisiae are applicable. ymdb.caresearchgate.net This involves using isotopically labeled substrates and tracking the incorporation of the labels into the final products, often analyzed by MS-based techniques, to map and quantify the flow of atoms through the metabolic network. caymanchem.com
| Application | Analytical Technique | Key Measurement | Reference |
|---|---|---|---|
| Bioreaction Monitoring | GC-FID, HPLC | Product concentration over time, reaction rate. | rsc.orgebi.ac.uk |
| Enzyme Kinetics | GC or HPLC | Maximal reaction rate (Vmax), Michaelis constant (KM). | ebi.ac.uk |
| Metabolic Flux Analysis | GC-MS, LC-MS/MS | Isotopologue distribution, metabolic flux rates. | biorxiv.orgcaymanchem.com |
Future Research Directions and Academic Significance of 4 Hydroxyhexan 3 One Studies
Exploration of Novel Biocatalytic Systems for Sustainable Synthesis
The sustainable synthesis of chiral compounds is a cornerstone of green chemistry, and 4-hydroxyhexan-3-one is a prime target for such methodologies. Future research is increasingly focused on the discovery and engineering of novel biocatalytic systems to produce this valuable molecule.
The use of thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes, such as benzaldehyde (B42025) lyase (BAL) from Pseudomonas fluorescens and benzoylformate decarboxylase (BFD) from Pseudomonas putida, has shown promise in the synthesis of this compound (also known as propioin) from propanal. ebi.ac.uk These enzymes facilitate C-C bond formation without the need for external cofactor regeneration, a significant advantage for industrial applications. ebi.ac.uk Studies have demonstrated that these enzymes can produce different enantiomers of this compound; BAL yields the (S)-enantiomer, while BFD produces the (R)-enantiomer. ebi.ac.uk
Further investigations are aimed at optimizing these enzymatic reactions. For instance, research into the continuous gas-phase production of propioin (B1679642) has explored the influence of water and substrate activity on reaction rates and biocatalyst stability. ebi.ac.uk It was found that increasing water activity enhanced the initial reaction rates for both BAL and BFD. ebi.ac.uk
Another promising avenue is the use of ene-reductases (EREDs). Recent studies have shown that EREDs can catalyze the stereoselective monoreduction of α,β-dicarbonyls to the corresponding chiral α-hydroxy carbonyls. acs.org Specifically, an ERED from Gluconobacter oxydans (GluER) was able to reduce 2,3-hexanedione (B1216139) to (R)-2-hydroxyhexan-3-one. acs.org This opens up new biocatalytic routes to enantiomerically pure hydroxy ketones. acs.org The development of these biocatalytic approaches is crucial for producing fine chemicals in a more environmentally friendly manner. acs.orgresearchgate.net
Table 1: Comparison of Biocatalytic Systems for this compound Synthesis
| Enzyme System | Source Organism | Substrate | Product | Key Findings | Reference |
|---|---|---|---|---|---|
| Benzaldehyde Lyase (BAL) | Pseudomonas fluorescens | Propanal | (S)-4-hydroxyhexan-3-one | Produces (S)-enantiomer with 35% ee. Deactivated by high propanal concentrations. | ebi.ac.uk |
| Benzoylformate Decarboxylase (BFD) | Pseudomonas putida | Propanal | (R)-4-hydroxyhexan-3-one | Produces (R)-enantiomer with 67% ee. More stable than BAL under reaction conditions. | ebi.ac.uk |
| Ene Reductase (GluER) | Gluconobacter oxydans | 2,3-Hexanedione | (R)-2-hydroxyhexan-3-one | Demonstrates non-conventional monoreduction with 83% ee for the R-isomer. | acs.org |
| Carbonyl Reductase (CPCR2) | Candida parapsilosis | Diketones | (S)-2-hydroxy alkanones | Achieves high enantiomeric excesses (89-93%) in preparative-scale synthesis. | rsc.org |
Deeper Understanding of Biological Pathways and Biosynthetic Routes
Understanding the natural occurrence and biosynthesis of this compound is critical for both biotechnological production and for elucidating its biological roles. The Yeast Metabolome Database identifies this compound as a potential metabolite in Saccharomyces cerevisiae (Baker's yeast). ymdb.ca It is classified as an acyloin, which are compounds formally derived from the reductive coupling of carboxylic acyl groups. ymdb.ca
Research has also pointed to the involvement of related α-hydroxy ketones in the biosynthesis of more complex natural products. For example, 3-hydroxyhexan-2-one (B1256532) is proposed as a precursor in the biosynthesis of imidazolium (B1220033) antibiotics in Bacillus licheniformis. biorxiv.org This suggests that this compound could similarly participate in as-yet-undiscovered metabolic pathways.
Furthermore, chiral aliphatic hydroxy compounds, including this compound, are found in nature and can function as pheromones or signaling molecules. researchgate.netmuni.cz this compound has been identified in food volatiles, such as in durian and tea. muni.cz A deeper investigation into the biosynthetic pathways within these organisms could reveal novel enzymes and genetic sequences responsible for its production, paving the way for metabolic engineering approaches to enhance its yield.
Advanced Computational Modeling for Reaction Prediction and Enzyme Engineering
Computational modeling is becoming an indispensable tool in modern chemistry and biology. For this compound, these methods offer significant potential for advancing its synthesis and understanding its interactions.
Future research will likely employ Density Functional Theory (DFT) calculations to model the transition states of reactions that produce this compound. This can help predict stereochemical outcomes and elucidate reaction mechanisms, guiding the design of more efficient synthetic routes.
Utility as a Chiral Building Block in Complex Organic Molecule Synthesis Research
Chiral α-hydroxy ketones are valuable and versatile building blocks in organic synthesis due to the presence of two modifiable functional groups. rsc.org The enantiomerically pure forms of this compound, such as (4R)-4-hydroxyhexan-3-one, serve as important starting materials for the asymmetric synthesis of more complex molecules. nih.govcolab.ws
The utility of such chiral synthons has been demonstrated in the synthesis of numerous natural products and pharmaceuticals. colab.wsmdpi.com The strategic use of these building blocks allows for the construction of multiple stereocenters with high levels of control. Future research will undoubtedly continue to exploit this compound and its derivatives as key intermediates. Its structure is particularly suited for transformations that build upon its existing stereocenter to create larger, more complex chiral architectures. The development of efficient synthetic routes to access enantiopure this compound will directly fuel innovation in the total synthesis of biologically active compounds. colab.ws
Q & A
Q. What are the standard methods for synthesizing 4-Hydroxyhexan-3-one, and how do reaction conditions influence yield?
- Methodological Answer : this compound can be synthesized via oxidation of 4-hexanol-3-one or through aldol condensation followed by selective reduction. Reaction parameters such as temperature (e.g., 0–25°C for ketone stabilization) and catalyst choice (e.g., palladium or enzymatic catalysts) significantly impact yield and purity. For reproducibility, consult databases like Reaxys or SciFinder to verify reported protocols and compare solvent systems (e.g., ethanol vs. THF) . Characterization should include GC-MS for purity analysis and H/C NMR to confirm hydroxyl and ketone functionalities .
Q. How is this compound characterized spectroscopically, and what spectral artifacts may arise?
- Methodological Answer : Key techniques include:
- NMR : The hydroxyl proton ( 1.5–2.5 ppm) may show broadening due to hydrogen bonding, while the ketone carbonyl ( 205–220 ppm in C NMR) must be distinguished from ester or aldehyde signals.
- IR : A strong absorption band near 1700 cm confirms the ketone group, but overlapping peaks with hydroxyl stretches (~3200 cm) require deconvolution.
- MS : Molecular ion peaks at m/z 116 (CHO) should dominate, with fragmentation patterns validated against NIST Chemistry WebBook entries . Artifacts like keto-enol tautomerism may complicate interpretation; deuterated solvents (e.g., DO) can suppress exchangeable protons .
Advanced Research Questions
Q. What strategies resolve contradictory data in stereoselective synthesis of this compound enantiomers?
- Methodological Answer : Contradictions in enantiomeric excess (ee) values often arise from chiral column selection in HPLC or circular dichroism (CD) calibration. To address this:
- Use polarimetry with multiple wavelengths to cross-validate optical rotation.
- Compare synthetic routes: Enzymatic reduction (e.g., ketoreductases) typically achieves higher ee (>90%) than metal-catalyzed asymmetric hydrogenation, as enzymes minimize racemization .
- Replicate literature protocols exactly, noting solvent purity and catalyst aging effects. Discrepancies should be analyzed using multivariate statistics (e.g., PCA) to isolate variable contributions .
Q. How does this compound interact with microbial enzymes, and what experimental designs optimize pathway elucidation?
- Methodological Answer : The compound serves as a metabolic intermediate in β-oxidation pathways. To study enzyme interactions:
- Kinetic assays : Monitor NADH depletion via UV-Vis at 340 nm when using dehydrogenases (e.g., 3-hydroxyacyl-CoA dehydrogenase).
- Isotopic labeling : Incorporate C at the ketone position to track carbon flux via NMR or LC-MS.
- Knockout strains : Use CRISPR-modified microbial models (e.g., E. coli ΔfadB) to isolate the compound’s role in lipid metabolism. Contradictory activity data may arise from promiscuous enzyme binding; employ molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities .
Q. What computational methods predict the environmental fate of this compound, and how are conflicting biodegradation data reconciled?
- Methodological Answer : Conflicting biodegradation rates (e.g., aerobic vs. anaerobic conditions) require multi-model validation:
- QSAR models : Use EPI Suite to estimate half-lives in water/soil, cross-referenced with EPA DSSTox experimental data .
- Metabolite tracking : LC-HRMS identifies degradation products like 3-oxohexanoic acid; discrepancies may stem from microbial community variability.
- Microcosm studies : Compare OECD 301F (ready biodegradability) and OECD 307 (soil degradation) protocols to isolate matrix effects .
Methodological Guidance for Data Validation
Q. How should researchers address inconsistencies in reported physicochemical properties (e.g., solubility, log P) of this compound?
- Methodological Answer :
- Solubility : Re-measure using shake-flask methods at controlled pH (e.g., 7.4 for physiological relevance) and compare with PubChem’s ALogPS predictions .
- log P : Validate experimental values (e.g., HPLC retention time) against computational tools like ChemAxon’s MarvinSketch. Discrepancies >0.5 units suggest measurement errors or impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
